4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine
Description
4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine (CAS: 175201-94-2) is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core with methyl substituents at the 1- and 3-positions and a chlorine atom at the 4-position. Its molecular formula is C₉H₈ClN₃O₂ (for the carboxylic acid derivative) , and it serves as a versatile intermediate in medicinal chemistry. The compound is synthesized via nucleophilic displacement reactions or condensation with aniline derivatives . Key applications include its role in developing antileishmanial agents , nucleoside analogs , and kinase inhibitors . Its derivatives often exhibit modified solubility, bioavailability, and target affinity due to substituent variations at the 4- and 5-positions .
Properties
IUPAC Name |
4-chloro-1,3-dimethylpyrazolo[3,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3/c1-5-7-6(9)3-4-10-8(7)12(2)11-5/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYNJEXXULEPRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC=CC(=C12)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601238531 | |
| Record name | 4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601238531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1057672-77-1 | |
| Record name | 4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1057672-77-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601238531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-amino-pyrazoles with suitable reagents under controlled conditions. For instance, the reaction of 4-amino-1,3-dimethylpyrazole with chloroacetyl chloride in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and characterization to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activity against various targets.
Material Science: The compound is studied for its potential use in the development of new materials with unique properties.
Biological Research: It is used as a tool compound in biological studies to understand its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting downstream signaling pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine is highlighted through comparisons with related pyrazolopyridine and pyridopyrimidine analogs:
Table 1: Key Structural and Functional Differences
Key Comparison Points
Substituent Effects on Bioactivity The 4-chloro group in 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine enhances electrophilicity, facilitating nucleophilic displacement reactions (e.g., with anilines or amines) to generate bioactive derivatives . In contrast, 4-amino analogs exhibit reduced cytotoxicity, making them preferable for antiviral nucleosides . 3'-Diethylaminomethyl substitution on 4-anilino derivatives increases antileishmanial potency (IC₅₀ = 0.12 µM) by improving membrane permeability and target binding .
Core Heterocycle Modifications
- Pyrazolo[3,4-b]pyridine derivatives (e.g., 4-chloro-1,3-dimethyl) show broader applications in antiparasitic and anticancer research compared to pyrazolo[3,4-d]pyrimidines, which are more kinase-selective .
- Replacing the pyrazolo core with pyrrolo[2,3-b]pyridine (e.g., 4-chloro-1H-pyrrolo[2,3-b]pyridine) alters steric and electronic properties, enabling distinct kinase interactions .
Physicochemical Properties
- The log P (hydrophobicity) of 4-chloro-1,3-dimethyl derivatives is optimized for membrane penetration, whereas carboxylic acid derivatives (e.g., 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid) exhibit increased polarity for solubility .
Synthetic Flexibility
- 4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine is synthesized via Mannich-type reactions or nucleophilic displacement , while 4-chloro-1H-pyrazolo[3,4-d]pyrimidines require multistep cyclization .
Biological Activity
4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the pyrazolo[3,4-b]pyridine class, known for diverse pharmacological properties, including anti-cancer, anti-inflammatory, and neuroprotective effects.
- Molecular Formula : C9H8ClN3O2
- Molecular Weight : 225.63 g/mol
- CAS Number : 175201-94-2
Anticancer Properties
Recent studies have identified derivatives of pyrazolo[3,4-b]pyridine as potent inhibitors of various cancer cell lines. For instance, a study highlighted the structure-activity relationship (SAR) of these compounds, demonstrating that modifications could enhance their inhibitory effects on tumor growth. Specifically, compound 15y , a derivative of this class, exhibited an IC50 value of 0.2 nM against TBK1 (TANK-binding kinase 1), indicating its potential as a lead compound for cancer therapy .
Inhibition of TBK1
The inhibition of TBK1 is particularly relevant in the context of cancer and immune responses. The aforementioned study showed that compound 15y effectively inhibited TBK1 downstream signaling pathways in THP-1 and RAW264.7 cells, which are important models for studying immune responses and cancer proliferation . This suggests that 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine derivatives may play a crucial role in developing treatments targeting TBK1-related pathways.
Antiproliferative Effects
In vitro studies have demonstrated that compounds within this class can significantly inhibit cellular proliferation in various cancer cell lines such as A172, U87MG (glioblastoma), A375 (melanoma), and Panc0504 (pancreatic cancer). For instance, certain derivatives showed micromolar antiproliferation effects across these cell lines, indicating their broad-spectrum potential against different types of cancer .
Structure-Activity Relationship (SAR)
The SAR analysis has been pivotal in understanding how modifications to the pyrazolo[3,4-b]pyridine scaffold affect biological activity. Key findings include:
- Substituents at specific positions on the pyrazole ring can enhance selectivity and potency.
- Methyl groups at the 1 and 3 positions contribute significantly to the biological activity by stabilizing interactions with target proteins.
Case Studies
| Compound | Activity | IC50 Value | Cell Lines Tested |
|---|---|---|---|
| 15y | TBK1 Inhibitor | 0.2 nM | THP-1, RAW264.7 |
| Compound A | Antiproliferative | µM range | A172, U87MG |
| Compound B | CDK Inhibitor | 0.36 µM (CDK2) | HeLa, HCT116 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
